IHVR-11029

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H27F2NO5 |

|---|---|

分子量 |

375.4 g/mol |

IUPAC 名称 |

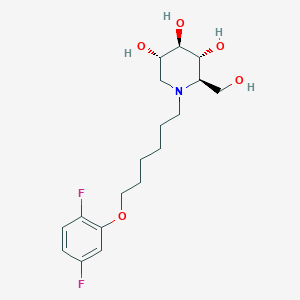

(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C18H27F2NO5/c19-12-5-6-13(20)16(9-12)26-8-4-2-1-3-7-21-10-15(23)18(25)17(24)14(21)11-22/h5-6,9,14-15,17-18,22-25H,1-4,7-8,10-11H2/t14-,15+,17-,18-/m1/s1 |

InChI 键 |

XGCVJVFPIXDHPA-CYGHRXIMSA-N |

手性 SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O |

规范 SMILES |

C1C(C(C(C(N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IHVR-11029

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-11029 is a novel small molecule iminosugar that acts as a potent inhibitor of host-cell endoplasmic reticulum (ER) α-glucosidases. By targeting these cellular enzymes, this compound disrupts the proper folding of viral envelope glycoproteins for a broad spectrum of enveloped viruses, leading to a significant reduction in the secretion of infectious virions. This host-oriented mechanism of action suggests a high barrier to the development of viral resistance, making this compound and related compounds promising candidates for broad-spectrum antiviral therapeutics, particularly against hemorrhagic fever viruses. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

The primary molecular target of this compound is the host-cell's endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the initial steps of the N-linked glycan processing pathway, which is essential for the proper folding of many host and viral glycoproteins.[1]

Specifically, after the en bloc transfer of a Glc₃Man₉GlcNAc₂ oligosaccharide precursor to a nascent polypeptide chain, ER α-glucosidase I and II sequentially cleave the three terminal glucose residues.[1] This trimming process is a prerequisite for the glycoprotein to enter the calnexin-calreticulin (CNX/CRT) cycle. In this cycle, the monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the ER chaperones calnexin and calreticulin, which assist in its correct conformational folding.

This compound, as a competitive inhibitor of these glucosidases, prevents the removal of the terminal glucose residues.[1] This inhibition traps the viral glycoproteins in a misfolded or incompletely folded state, as they cannot properly interact with the CNX/CRT chaperone system.[1] Consequently, these misfolded proteins are targeted for degradation through the ER-associated degradation (ERAD) pathway and are not incorporated into new viral particles. The ultimate result is a significant decrease in the assembly and secretion of infectious virions from the host cell.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in the ER.

Quantitative Data

This compound was identified through an extensive structure-activity relationship (SAR) study of derivatives of the parent iminosugar compound CM-10-18. It has demonstrated superior in vitro activity compared to its parent compound and broad-spectrum efficacy against multiple viruses.

Table 1: In Vitro Enzymatic Inhibition

This table summarizes the inhibitory activity of this compound and its parent compound against ER α-glucosidase I.

| Compound | IC₅₀ (μM) against ER α-glucosidase I |

| CM-10-18 | 0.54 ± 0.12 |

| This compound | 0.09 |

| Data sourced from Chang et al., 2013. |

Table 2: In Vitro Antiviral Activity

This table presents the 50% effective concentration (EC₅₀) values of this compound against a panel of enveloped viruses.

| Virus | Family | EC₅₀ (μM) |

| Dengue Virus (DENV) | Flaviviridae | 0.75 |

| Tick-borne Encephalitis Virus (TBEV/TARV) | Flaviviridae | 3.3 |

| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | 1.3 |

| Data sourced from MedChemExpress, referencing Chang et al., 2013. |

Table 3: In Vivo Efficacy

In a lethal mouse model of Marburg virus (MARV) infection, this compound demonstrated significant protection.

| Treatment Group | Dose | Survival Rate |

| This compound | 32mg/kg | 50% |

| Treatment was initiated one day prior to virus challenge. Data sourced from Chang et al., 2013. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ER α-Glucosidase I In Vitro Enzymatic Assay

This protocol was used to determine the IC₅₀ value of this compound against its primary molecular target.

-

Enzyme Source: Commercially available recombinant human ER α-glucosidase I.

-

Substrate: 4-methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc).

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., sodium phosphate buffer, pH 7.0) for 15 minutes at 37°C.

-

The substrate, 4-MU-α-Glc, is added to the mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated by adding a stop solution (e.g., 0.5 M Na₂CO₃).

-

The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve. [Methodology adapted from Chang et al., 2013.]

-

Antiviral Activity Assay (Cell-Based)

This protocol outlines a general method for determining the EC₅₀ of this compound against a specific virus, such as Dengue virus.

-

Cell Line: A susceptible cell line, such as Vero (African green monkey kidney) or Huh7 (human hepatoma) cells, is used.

-

Virus: A specific strain of the virus of interest (e.g., DENV-2).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Cells are then infected with the virus at a predetermined multiplicity of infection (MOI).

-

The plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

-

The antiviral effect is quantified. This can be done through various methods:

-

Plaque Reduction Assay: Supernatants are collected and serially diluted to infect a fresh monolayer of cells under an agar overlay. Plaques (zones of cell death) are counted after several days, and the reduction in plaque number is calculated.

-

Yield Reduction Assay: Viral RNA is extracted from the supernatant and quantified using real-time quantitative PCR (RT-qPCR) to measure the amount of released viral progeny.

-

Reporter Virus Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured.

-

-

The EC₅₀ value is calculated as the compound concentration required to reduce the viral yield or plaque number by 50% compared to untreated, infected controls. [Methodology adapted from Chang et al., 2013.]

-

Experimental Workflow Diagram

References

IHVR-11029: A Broad-Spectrum Antiviral Agent Targeting Host Glycoprotein Processing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IHVR-11029 is a novel iminosugar derivative that has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped viruses. By inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding and maturation of viral glycoproteins, a critical step in the viral life cycle for many pathogens. This mechanism of action, targeting a host dependency factor, offers a high barrier to the development of viral resistance. This document provides a comprehensive overview of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical strategy to combat known, emerging, and future viral pathogens. This compound, a small molecule inhibitor of ER α-glucosidases, has been identified as a promising candidate in this arena.[1][2] It belongs to a class of compounds that interfere with the host-cellular machinery required for viral replication, specifically the processing of N-linked glycans on viral envelope proteins.[1][3] This guide summarizes the current knowledge on the antiviral profile of this compound, presenting key data and methodologies to inform further research and development efforts.

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound exerts its antiviral effect by targeting the host's ER-resident α-glucosidases I and II.[1] These enzymes are crucial for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of many viral glycoproteins.

Signaling Pathway of this compound's Antiviral Activity

Caption: Mechanism of action of this compound.

By inhibiting these glucosidases, this compound prevents the trimming of terminal glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This disruption leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The lack of properly folded glycoproteins impairs the assembly and secretion of new, infectious viral particles.

Antiviral Spectrum of this compound

This compound has demonstrated a broad spectrum of antiviral activity in vitro against several enveloped viruses, particularly those that cause viral hemorrhagic fevers (VHFs).

In Vitro Efficacy

The antiviral potency of this compound has been quantified against various viruses. The following tables summarize the key findings from in vitro studies.

Table 1: Inhibition of ER α-Glucosidase I by this compound and Parent Compound

| Compound | IC₅₀ (µM) |

| This compound | 0.09 |

| CM-10-18 (Parent) | 0.54 ± 0.12 |

| Data sourced from in vitro enzymatic assays. |

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Family | EC₅₀ (µM) | Assay Type |

| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | 1.3 | Virus Yield Reduction |

| Tacaribe Virus (TCRV) | Arenaviridae | 3.3 | Virus Yield Reduction |

| Dengue Virus (DENV) | Flaviviridae | 0.75 | Virus Yield Reduction |

| Rift Valley Fever Virus (RVFV) | Bunyaviridae | Dose-dependent inhibition | Virus Yield Reduction |

| Ebola Virus (EBOV) Pseudotype | Filoviridae | Dose-dependent inhibition | Pseudotyped Lentiviral Particles |

| Lassa Virus (LASV) Pseudotype | Arenaviridae | Dose-dependent inhibition | Pseudotyped Lentiviral Particles |

| SARS-CoV Pseudotype | Coronaviridae | Significant inhibition | Pseudotyped Lentiviral Particles |

| HCoV-NL63 Pseudotype | Coronaviridae | Significant inhibition | Pseudotyped Lentiviral Particles |

| EC₅₀ values represent the concentration of the drug that inhibits viral replication by 50%. |

In Vivo Efficacy

Preclinical studies in mouse models of lethal viral infections have provided evidence of the in vivo antiviral activity of this compound.

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Virus Model | Animal Model | Treatment Regimen | Outcome |

| Marburg Virus (MARV) | BALB/c mice | 32 mg/kg, initiated 1 day prior to challenge | 50% survival |

| Data from lethal infection models. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate this compound.

In Vitro Enzymatic Assay for α-Glucosidase I Inhibition

This assay quantifies the direct inhibitory effect of this compound on its molecular target.

Experimental Workflow for α-Glucosidase I Inhibition Assay

Caption: Workflow for determining IC₅₀ against α-glucosidase I.

-

Enzyme Source: Purified ER α-glucosidase I.

-

Substrate: A suitable synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage.

-

Procedure:

-

A fixed concentration of the enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

After a defined incubation period, the reaction is stopped.

-

The amount of product formed is quantified using a spectrophotometer or fluorometer.

-

The concentration of this compound that inhibits enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

-

Virus Yield Reduction Assay

This assay measures the ability of the compound to inhibit the production of infectious viral particles in cell culture.

-

Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for Bovine Viral Diarrhea Virus (BVDV).

-

Viruses: BVDV (NADL strain), Tacaribe virus (TCRV) (11573 strain), Dengue virus (DENV) (serotype 2, New Guinea C), and Rift Valley Fever Virus (RVFV) (MP12 strain) have been tested.

-

Procedure:

-

Monolayers of susceptible cells are infected with the virus in the presence of serial dilutions of this compound.

-

After an incubation period to allow for viral replication, the cell culture supernatant is harvested.

-

The amount of infectious virus in the supernatant is quantified by plaque assay or endpoint dilution on fresh cell monolayers.

-

The EC₅₀ value is determined as the compound concentration that reduces the viral titer by 50% compared to untreated controls.

-

Pseudotyped Lentiviral Particle Assay

This assay is a safe method to study the entry of highly pathogenic viruses by using a surrogate viral system.

-

Principle: Lentiviral particles are engineered to express the envelope glycoproteins of a pathogenic virus (e.g., Ebola, Lassa) and a reporter gene (e.g., luciferase).

-

Procedure:

-

Producer cells are co-transfected with plasmids encoding the lentiviral core proteins, the reporter gene, and the viral glycoprotein of interest.

-

The production of pseudotyped particles is carried out in the presence of varying concentrations of this compound.

-

The supernatant containing the pseudotyped particles is harvested and used to infect target cells.

-

The efficiency of viral entry is determined by measuring the expression of the reporter gene (e.g., luciferase activity) in the target cells.

-

A dose-dependent reduction in reporter gene expression indicates inhibition of glycoprotein-mediated entry.

-

In Vivo Efficacy in Mouse Models

Animal models are essential for evaluating the therapeutic potential of antiviral candidates.

-

Animal Models:

-

Marburg Virus (MARV): 12-week-old BALB/c mice are challenged with 1,000 pfu of mouse-adapted MARV (Ravn strain) via intraperitoneal (IP) injection.

-

Ebola Virus (EBOV): 8-12-week-old C57B1/6 mice are challenged with 1,000 pfu of mouse-adapted EBOV (Zaire strain) via IP injection.

-

-

Compound Formulation: For in vivo studies, this compound was formulated in Phosphate Buffered Saline (PBS) with 10% Solutol.

-

Treatment and Monitoring:

-

Treatment with this compound or a vehicle control is initiated at a specified time relative to virus challenge (e.g., 1 day prior).

-

Animals are monitored daily for clinical signs of disease and survival.

-

The efficacy of the compound is determined by its ability to reduce mortality and morbidity compared to the control group.

-

Conclusion and Future Directions

This compound is a potent, broad-spectrum antiviral agent that targets a key host dependency factor, the ER α-glucosidases. Its ability to inhibit a wide range of enveloped viruses in vitro, coupled with demonstrated in vivo efficacy in a lethal disease model, underscores its potential as a therapeutic candidate. The mechanism of action, which involves disrupting viral glycoprotein maturation, is a well-validated strategy for antiviral drug development.

Future research should focus on:

-

Expanding the evaluation of this compound against a wider range of clinically relevant viruses.

-

Conducting detailed pharmacokinetic and toxicology studies to establish a comprehensive safety profile.

-

Optimizing dosing regimens in various animal models to maximize therapeutic efficacy.

-

Investigating the potential for combination therapy with other antiviral agents that have different mechanisms of action.

The data and methodologies presented in this guide provide a solid foundation for the continued investigation and development of this compound as a next-generation, host-targeted antiviral therapeutic.

References

IHVR-11029: A Technical Guide to a Novel ER Alpha-Glucosidase Inhibitor for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-11029 is a novel imino sugar that has demonstrated significant potential as a broad-spectrum antiviral agent. By targeting the host's endoplasmic reticulum (ER) alpha-glucosidases, this compound disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its promising in vivo efficacy against highly pathogenic hemorrhagic fever viruses.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Marburg, and Dengue, present a significant and ongoing threat to global health. A key challenge in antiviral drug development is the high mutation rate of viral targets, which can rapidly lead to drug resistance. Host-targeting antivirals (HTAs) offer a promising alternative by targeting cellular factors that are essential for viral replication but are less prone to mutation.

Endoplasmic reticulum (ER) alpha-glucosidases I and II are critical host enzymes in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from nascent glycoproteins.[1][2] This process is essential for the proper folding of many viral envelope glycoproteins, which is a prerequisite for the assembly and release of infectious virions.[3] Inhibition of these enzymes leads to misfolded glycoproteins, which are often retained in the ER and targeted for degradation, thereby reducing the production of new viral particles.[3]

This compound is an imino sugar, a class of compounds that mimic the transition state of the glucosidase reaction, making them potent competitive inhibitors.[4] It was identified through an extensive structure-activity relationship (SAR) study of derivatives of the parent compound CM-10-18. This guide details the scientific basis for this compound's function as an ER alpha-glucosidase inhibitor and its potential as a broad-spectrum antiviral therapeutic.

Mechanism of Action: Disrupting Viral Glycoprotein Folding

The primary mechanism of action of this compound is the competitive inhibition of ER alpha-glucosidase I. This enzyme catalyzes the first step in the processing of N-linked glycans on newly synthesized viral glycoproteins. By inhibiting this crucial step, this compound initiates a cascade of events that ultimately disrupts the viral life cycle.

References

- 1. Recent Advances in Therapeutic Approaches Against Ebola Virus Infection - Soni - Recent Advances in Anti-Infective Drug Discovery [journals.eco-vector.com]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Antiviral Compound CM-10-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-10-18 is an iminosugar compound that acts as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions. This host-targeted antiviral strategy has demonstrated efficacy against a broad spectrum of enveloped viruses, most notably Dengue virus (DENV). This technical guide provides a comprehensive overview of the available preclinical data on CM-10-18, including its in vitro and in vivo antiviral activity, pharmacokinetic profile, and detailed experimental methodologies for its evaluation. Furthermore, this document elucidates the core mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended to support further research and development of CM-10-18 and its derivatives as potential broad-spectrum antiviral therapeutics.

Core Compound Profile: CM-10-18

CM-10-18 is an oxygenated alkyl imino sugar derivative that functions as a substrate mimic for α-glucosidases I and II, crucial enzymes in the host cell's glycoprotein folding machinery.[1] By competitively inhibiting these enzymes, CM-10-18 effectively disrupts the calnexin cycle, a key quality control checkpoint in the ER for proper glycoprotein folding. This mechanism of action makes it a promising candidate for a host-directed antiviral therapy, which is less likely to induce viral resistance compared to direct-acting antivirals.

Chemical Structure

-

IUPAC Name: (2R,3R,4R,5S)-1-(6-(pentyloxy)hexyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

-

Molecular Formula: C₁₈H₃₇NO₅

-

Molecular Weight: 347.49 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data available for CM-10-18, focusing on its antiviral efficacy and pharmacokinetic properties.

Table 1: In Vivo Antiviral Efficacy of CM-10-18 against Dengue Virus (DENV-2) in AG129 Mice

| Treatment Group | Dose (mg/kg) | Viremia Reduction (Fold Change) | Statistical Significance | Reference |

| CM-10-18 | 75 | 1.9 | Modest | [2] |

| Ribavirin | 40 | No Reduction | Not Significant | [2] |

| CM-10-18 + Ribavirin (Combination Therapy) | 75 + 40 | 4.7 | Significant | [2] |

Table 2: Pharmacokinetic and Tolerability Profile of CM-10-18

| Species | Maximum Tolerated Dose (mg/kg) | Pharmacokinetic Properties | Bioavailability | Reference |

| Rat | Up to 100 | Favorable | N/A | [1] |

| Mouse | N/A | Favorable, reduces peak viremia upon oral administration | Favorable |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and absolute bioavailability percentages are not yet publicly available in the reviewed literature.

Mechanism of Action: Signaling Pathways

The primary mechanism of action of CM-10-18 is the inhibition of ER α-glucosidases I and II, which are critical for the proper folding of viral glycoproteins. This disruption interferes with the Calnexin Cycle and can induce the Unfolded Protein Response (UPR).

The Calnexin Cycle and its Disruption by CM-10-18

Induction of the Unfolded Protein Response (UPR)

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity of CM-10-18.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory activity of CM-10-18 against α-glucosidases.

-

Enzyme: Purified α-glucosidase I and II from a relevant source (e.g., yeast or mammalian).

-

Substrate: A chromogenic or fluorogenic substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure:

-

Prepare a series of dilutions of CM-10-18.

-

In a 96-well plate, add the α-glucosidase enzyme solution to each well.

-

Add the different concentrations of CM-10-18 to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of CM-10-18 and determine the IC50 value.

-

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for determining the infectivity of lytic viruses and is used to quantify the reduction in viral titer in the presence of an antiviral compound.

-

Cell Line: A susceptible cell line for the virus of interest (e.g., Vero cells for Dengue virus).

-

Virus: A specific strain of the virus being tested (e.g., DENV-2).

-

Procedure:

-

Seed the susceptible cells in 24-well plates and grow to confluency.

-

Prepare serial dilutions of CM-10-18 in a cell culture medium.

-

In separate tubes, mix a known titer of the virus with each dilution of CM-10-18 and incubate for 1 hour at 37°C to allow the compound to interact with the virus or cells.

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubate the plates for several days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC50 value, the concentration of CM-10-18 that reduces the number of plaques by 50%.

-

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.

-

Procedure:

-

Seed susceptible cells in a multi-well plate.

-

Synchronize the infection by pre-chilling the cells and virus at 4°C, then co-incubating for 1 hour to allow viral attachment but not entry.

-

Initiate infection by shifting the temperature to 37°C.

-

Add a fixed, effective concentration of CM-10-18 at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8, 10, 12 hours).

-

At a late time point (e.g., 24 or 48 hours post-infection), harvest the cell supernatant.

-

Quantify the viral titer in the supernatant using a plaque assay or RT-qPCR.

-

Plot the viral titer as a function of the time of compound addition. The time point at which the compound loses its antiviral effect indicates the latest stage of the viral life cycle that it inhibits.

-

In Vivo Antiviral Efficacy Study in AG129 Mice

This model is used to assess the in vivo efficacy of antiviral compounds against Dengue virus. AG129 mice are deficient in both interferon-α/β and -γ receptors, making them susceptible to DENV infection.

-

Animal Model: AG129 mice.

-

Virus: A mouse-adapted strain of DENV (e.g., DENV-2 S221 strain).

-

Procedure:

-

Infect AG129 mice with a lethal or sub-lethal dose of DENV via intraperitoneal or intravenous injection.

-

Administer CM-10-18 orally or via another appropriate route at various doses and schedules (e.g., once or twice daily for a specified number of days). A vehicle control group should be included.

-

Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, morbidity) and survival.

-

At specific time points post-infection (e.g., day 3 for peak viremia), collect blood samples for viremia measurement via plaque assay or RT-qPCR.

-

At the end of the study, or upon euthanasia, tissues can be harvested for viral load determination and histopathological analysis.

-

Analyze the data to determine the effect of CM-10-18 on survival, clinical scores, and viral load.

-

Conclusion and Future Directions

CM-10-18 represents a promising host-directed antiviral compound with demonstrated in vitro and in vivo activity against Dengue virus. Its mechanism of action, the inhibition of ER α-glucosidases, offers the potential for broad-spectrum activity against other enveloped viruses and a higher barrier to the development of viral resistance. The data summarized in this guide highlight its potential as a therapeutic candidate.

Further research should focus on:

-

Obtaining more detailed pharmacokinetic and pharmacodynamic data.

-

Evaluating the efficacy of CM-10-18 against all four serotypes of Dengue virus and other clinically relevant enveloped viruses.

-

Conducting formal toxicology and safety pharmacology studies to support potential clinical development.

-

Optimizing combination therapies, such as with direct-acting antivirals like ribavirin, to enhance efficacy and reduce the potential for resistance.

The continued investigation of CM-10-18 and its derivatives is warranted to fully explore their therapeutic potential in the fight against viral diseases.

References

Technical Guide: Inhibition of the Influenza A M2 Proton Channel

Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive guide on the principles and methodologies for the discovery and characterization of Influenza A M2 proton channel inhibitors, exemplified by established compounds and assays. This document serves as a foundational reference for the evaluation of novel therapeutic candidates such as IHVR-11029.

Introduction: The M2 Proton Channel as a Therapeutic Target

The Influenza A virus remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. A key target in this endeavor is the Matrix-2 (M2) protein, a proton-selective ion channel embedded in the viral envelope. The M2 channel is a homotetramer, with each 97-amino acid monomer contributing to a transmembrane pore.

The M2 channel plays two critical roles in the viral replication cycle:

-

Viral Uncoating: Upon endocytosis of the virion into a host cell, the endosome becomes acidified. The M2 channel, activated by the low pH environment, facilitates the influx of protons from the endosome into the viral core.[1][2] This acidification process is crucial for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), allowing the viral genome to be released into the cytoplasm for replication.[1][2]

-

Virus Maturation: During the assembly of new virions, the M2 protein equilibrates the pH across the trans-Golgi network membrane, preventing the premature conformational changes of the hemagglutinin (HA) protein in the acidic environment of this compartment.[1]

Given its essential functions, the inhibition of the M2 proton channel is a validated strategy for preventing influenza A virus replication. The first-generation M2 inhibitors, amantadine and rimantadine, were effective antivirals. However, their clinical utility has been severely compromised by the widespread emergence of resistant viral strains, primarily through mutations in the transmembrane domain of the M2 protein. This has fueled the search for new M2 inhibitors with novel chemical scaffolds and activity against these resistant variants.

Mechanism of M2 Proton Channel Inhibition

The M2 channel's proton conductance is mediated by a tetrad of histidine residues (His37) within the transmembrane pore, which act as a pH-sensitive gate. At low pH, these histidines become protonated, leading to a conformational change that allows protons to pass through the channel.

Adamantane-based drugs like amantadine and rimantadine function by physically occluding the M2 channel pore. They bind to a site within the channel lumen, stabilizing the closed state of the channel and preventing the proton influx required for viral uncoating.

Widespread resistance to these drugs is primarily caused by single amino acid substitutions in the pore-lining region of the M2 transmembrane domain. The most common resistance mutation is S31N (serine to asparagine at position 31), with V27A (valine to alanine at position 27) and L26F (leucine to phenylalanine at position 26) also occurring. These mutations are thought to alter the size and conformation of the drug-binding pocket, thereby reducing the binding affinity of adamantane inhibitors.

Quantitative Data on M2 Inhibitors

The efficacy of M2 inhibitors is quantified by their 50% inhibitory concentration (IC50) in biophysical assays and their 50% effective concentration (EC50) in cell-based antiviral assays. The tables below summarize representative data for amantadine and rimantadine against wild-type (WT) and resistant influenza A strains.

Table 1: IC50 Values from Electrophysiological Assays

| Compound | M2 Target | IC50 (μM) | Reference |

|---|---|---|---|

| Amantadine | WT A/M2 | 16.0 ± 1.1 | |

| Amantadine | S31N Mutant | 199.9 ± 1.1 | |

| Rimantadine | WT M2 | 0.046 | |

| (R)-Rimantadine | WT M2 | 0.041 |

| (S)-Rimantadine | WT M2 | 0.039 | |

Table 2: EC50 Values from Antiviral Plaque Reduction Assays | Compound | Virus Strain | Relevant M2 Genotype | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | (R)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | WT | 19.62 | | | (S)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | WT | 24.44 | | | Amantadine | A/Udorn/72 (H3N2) | WT | < 100 | | | Rimantadine | A/Udorn/72 (H3N2) | WT | < 100 | | | Rimantadine | A/H1N1/California/07/2009 | S31N | 106,000 | | | Rimantadine | A/H1N1/PR/8/1934 | S31N+A30T | 3,300 | |

Experimental Protocols

A multi-assay approach is essential for the discovery and characterization of novel M2 inhibitors. This typically involves high-throughput screening to identify initial hits, followed by more detailed biophysical and virological assays to confirm the mechanism of action and antiviral potency.

High-Throughput Screening: Yeast Growth Restoration Assay

This assay provides a robust and sensitive method for screening large chemical libraries to identify new M2 inhibitors.

-

Principle: The expression of the viral M2 proton channel in the yeast Saccharomyces cerevisiae is toxic and inhibits yeast growth. A compound that blocks the M2 channel activity will alleviate this toxicity and restore yeast growth.

-

Methodology:

-

Yeast Strain Preparation: A yeast strain is transformed with a plasmid containing the M2 gene (either WT or a resistant mutant) under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter). A control strain contains an empty plasmid.

-

Assay Setup: Yeast cells are cultured in a medium that does not induce M2 expression (e.g., containing glucose).

-

Induction and Treatment: The cells are then transferred to a 96- or 384-well plate format in a medium containing galactose to induce M2 expression. Test compounds are added to the wells at various concentrations.

-

Incubation: Plates are incubated for a defined period (e.g., 40 hours) to allow for yeast growth.

-

Growth Measurement: Yeast growth is quantified by measuring the optical density (OD) at 600 nm.

-

Data Analysis: The percentage of growth restoration is calculated relative to control wells (no M2 expression and M2 expression with no compound). Compounds that show significant growth restoration are considered hits.

-

Biophysical Characterization: Two-Electrode Voltage Clamp (TEVC)

TEVC is an electrophysiological technique used to directly measure the ion channel activity of M2 expressed in Xenopus laevis oocytes. It allows for the detailed characterization of inhibitor potency (IC50) and binding kinetics.

-

Principle: The membrane potential of a Xenopus oocyte expressing the M2 channel is clamped at a specific voltage. The current generated by the flow of protons through the M2 channels is measured. An inhibitor will reduce or block this current.

-

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the M2 protein. They are then incubated for 2-3 days to allow for protein expression.

-

Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes—one to measure the membrane voltage and one to inject current.

-

Channel Activation: The external solution is changed to one with a low pH (e.g., pH 5.5) to activate the M2 proton channels.

-

Current Recording: The current flowing across the oocyte membrane is recorded at a fixed holding potential.

-

Inhibitor Application: The test compound is added to the external solution, and the change in current is measured.

-

Data Analysis: The percentage of current inhibition is calculated for various compound concentrations to generate a dose-response curve and determine the IC50 value.

-

Antiviral Efficacy: Plaque Reduction Assay

This is the gold standard assay for determining the antiviral activity of a compound in a cellular context. It measures the ability of a compound to inhibit the replication of infectious virus.

-

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell death, creating clear zones or "plaques" in the cell layer. The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number or size of these plaques.

-

Methodology:

-

Cell Seeding: MDCK cells are seeded in multi-well plates and grown to form a confluent monolayer.

-

Virus Preparation: A known titer of influenza virus is serially diluted.

-

Infection: The cell monolayers are washed and then infected with the virus dilutions in the presence of varying concentrations of the test compound.

-

Overlay: After a 1-hour incubation to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: The plates are incubated for 2-3 days to allow plaques to form.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet or by immunostaining for a viral protein). The stain is taken up only by living cells, making the plaques visible as clear areas.

-

Data Analysis: Plaques are counted for each compound concentration. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

-

Visualization of Influenza A Viral Entry

The diagram below illustrates the initial stages of influenza A virus infection, highlighting the critical role of the M2 proton channel in the uncoating process.

Conclusion

The influenza A M2 proton channel remains a compelling target for antiviral drug development, despite the challenges posed by resistance to first-generation inhibitors. The discovery of novel M2 inhibitors, such as the prospective this compound, requires a systematic approach utilizing a combination of high-throughput screening, detailed biophysical characterization, and robust virological efficacy assays. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers to identify and characterize the next generation of M2 inhibitors that can effectively combat both drug-sensitive and resistant influenza A strains.

References

The Impact of IHVR-11029 on Viral Glycoprotein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-11029 is a novel iminosugar derivative that has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. Its primary mechanism of action lies in the inhibition of host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins that are dependent on the calnexin-calreticulin chaperone system. By preventing the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins, this compound induces misfolding, leading to their retention in the ER, subsequent degradation, and a significant reduction in the production of infectious virions. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction

Enveloped viruses, a diverse group including many significant human pathogens, rely on glycoproteins embedded in their lipid envelope to mediate entry into host cells. The correct folding and maturation of these glycoproteins are therefore essential for viral infectivity. This process predominantly occurs within the host cell's endoplasmic reticulum (ER) and is facilitated by a suite of cellular chaperones and enzymes.

A key quality control mechanism in the ER is the calnexin-calreticulin cycle, which recognizes monoglucosylated N-linked glycans on glycoproteins. The initial trimming of three terminal glucose residues from the N-glycan precursor is catalyzed by α-glucosidase I and α-glucosidase II. This compound, an iminosugar, acts as a competitive inhibitor of these enzymes, thereby disrupting this crucial step in glycoprotein maturation. This guide explores the multifaceted effects of this compound on viral glycoprotein folding and its potential as a broad-spectrum antiviral agent.

Mechanism of Action

The antiviral activity of this compound is rooted in its ability to competitively inhibit ER α-glucosidases I and II. This inhibition sets off a cascade of events that ultimately compromises the integrity and functionality of viral envelope glycoproteins.

Inhibition of ER α-Glucosidases and Disruption of the Calnexin Cycle

Nascent viral glycoproteins entering the ER bear N-linked glycans with a Glc3Man9GlcNAc2 precursor. For proper folding, this precursor must be trimmed by α-glucosidase I and II to a monoglucosylated state (Glc1Man9GlcNAc2). This monoglucosylated glycan is then recognized by the lectin-like chaperones calnexin (CNX) and calreticulin (CRT), which assist in the glycoprotein's folding.

This compound mimics the glucose substrate of these enzymes, binding to their active sites and preventing the removal of the terminal glucose residues. This results in the accumulation of hyperglucosylated (Glc2-3Man9GlcNAc2) glycoproteins that cannot enter the calnexin-calreticulin folding cycle. The consequence is the misfolding of these essential viral proteins. Misfolded glycoproteins are often retained in the ER and targeted for ER-associated degradation (ERAD).

Impact on Viral Assembly and Egress

The accumulation of misfolded viral glycoproteins in the ER has a direct impact on the later stages of the viral life cycle. The lack of properly folded envelope proteins prevents their transport to the site of viral budding, such as the Golgi apparatus or the plasma membrane. This severely curtails the assembly of new virions and their subsequent release from the host cell.

Alteration of Host Cell Receptor Glycosylation

Interestingly, the inhibitory action of this compound is not limited to viral glycoproteins. Host cell surface receptors that are themselves glycoproteins are also subject to the same ER processing machinery. For viruses like SARS-CoV and HCoV-NL63, which use the angiotensin-converting enzyme 2 (ACE2) receptor for entry, treatment with iminosugars, including this compound, can alter the N-linked glycan structure of ACE2. This alteration can impair the interaction between the viral spike protein and ACE2, thereby inhibiting viral entry.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds.

Table 1: In Vitro α-Glucosidase I Inhibition

| Compound | IC₅₀ (µM) |

| This compound | 0.09 |

| CM-10-18 (parent compound) | 0.54 ± 0.12 |

Table 2: In Vivo Efficacy in a Lethal Marburg Virus Mouse Model

| Treatment Group (Dose) | Survival Rate |

| This compound (32 mg/kg) | 50% |

| Vehicle Control | 0% |

Experimental Protocols

In Vitro α-Glucosidase I Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against α-glucosidase I.

Materials:

-

α-Glucosidase I from yeast (Sigma-Aldrich)

-

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), substrate

-

This compound or other test compounds

-

Sodium phosphate buffer (pH 7.0)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in sodium phosphate buffer.

-

In a 96-well plate, add 50 µL of the α-glucosidase I solution to each well.

-

Add 50 µL of the this compound dilutions to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.

-

Immediately measure the fluorescence (excitation at 360 nm, emission at 440 nm) at time zero and then at regular intervals for 30 minutes at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy in a Lethal Marburg Virus Mouse Model

This protocol provides a general framework for assessing the in vivo antiviral efficacy of this compound.

Animal Model:

-

BALB/c mice, 6-8 weeks old.

Virus:

-

Mouse-adapted Marburg virus.

Procedure:

-

Acclimate mice for a minimum of 7 days before the start of the experiment.

-

Randomly assign mice to treatment and control groups.

-

Initiate treatment with this compound (e.g., 32 mg/kg) or a vehicle control via a clinically relevant route (e.g., intraperitoneal or oral gavage) one day prior to viral challenge.

-

Continue treatment at specified intervals (e.g., once or twice daily) for a predetermined duration (e.g., 10 days).

-

On day 0, challenge all mice with a lethal dose of mouse-adapted Marburg virus via intraperitoneal injection.

-

Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.

-

Record daily weights and survival data.

-

Analyze survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.

Conclusion and Future Directions

This compound represents a promising host-targeted antiviral strategy with broad-spectrum potential. Its mechanism of action, centered on the inhibition of ER α-glucosidases, effectively disrupts the folding of essential viral glycoproteins, thereby inhibiting viral replication. The available data demonstrates potent in vitro enzyme inhibition and significant in vivo efficacy against a highly pathogenic hemorrhagic fever virus.

Future research should focus on several key areas:

-

Quantitative Glycoproteomics: Detailed analysis of the specific changes in the glycan structures of various viral glycoproteins and host cell receptors upon treatment with this compound.

-

Expanded In Vivo Studies: Evaluation of the efficacy of this compound against a wider range of enveloped viruses in relevant animal models.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Comprehensive characterization of the absorption, distribution, metabolism, and excretion of this compound to optimize dosing regimens.

-

Resistance Studies: Investigation of the potential for viruses to develop resistance to this host-targeted antiviral approach.

By addressing these areas, the full therapeutic potential of this compound as a broad-spectrum antiviral agent can be more thoroughly elucidated, paving the way for its potential clinical development.

The Discovery and Synthesis of IHVR-11029: A Novel Triple Reuptake Inhibitor for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and current antidepressant therapies, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), have limitations in efficacy and onset of action for a substantial patient population. This has spurred the exploration of novel therapeutic agents with broader mechanisms of action. One promising strategy is the development of triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The inclusion of dopamine reuptake inhibition is hypothesized to address symptoms such as anhedonia, which are often refractory to existing treatments. This whitepaper details the discovery, synthesis, and preclinical evaluation of IHVR-11029, a potent 4-heteroaryl 1,2,3,4-tetrahydroisoquinoline derivative identified as a promising TRI candidate.

Discovery of this compound

The development of this compound, also referred to as compound 10i and AMR-2 in scientific literature, emerged from a focused drug discovery program aimed at identifying novel scaffolds for triple reuptake inhibition. The core structure, a 4-heteroaryl 1,2,3,4-tetrahydroisoquinoline, was selected for its favorable pharmacological properties and synthetic tractability. Structure-activity relationship (SAR) studies were systematically conducted to optimize the potency and selectivity of this class of compounds for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These investigations revealed that the nature of the heteroaryl substituent at the 4-position and substitutions on the tetrahydroisoquinoline core were critical for achieving a balanced and potent triple inhibition profile. This compound was identified as a lead candidate due to its high affinity for all three monoamine transporters.

Mechanism of Action: Triple Reuptake Inhibition

This compound functions by binding to SERT, NET, and DAT, thereby blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing neurotransmission. The simultaneous modulation of these three key neurotransmitter systems is believed to offer a broader spectrum of antidepressant activity compared to single or dual-acting agents.

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-step process. A general synthetic route for 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinolines with substitution at the 7-position is outlined below. The process involves the alkylation of a substituted benzylamine with a bromoacetophenone, followed by reduction and a Friedel-Crafts cyclization to form the core tetrahydroisoquinoline structure.

Quantitative Data Summary

The biological activity of this compound was characterized through a series of in vitro and in vivo studies. The data presented below summarizes its binding affinities for the monoamine transporters and its efficacy in established animal models of depression.

Table 1: In Vitro Transporter Binding Affinities of this compound

| Transporter | IC50 (nM) |

| SERT | 0.8 |

| NET | 3.2 |

| DAT | 12.4 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Minimum Effective Dose (mg/kg, p.o.) |

| Rat Forced Swim Test | Rat | 1 |

| Mouse Tail Suspension Test | Mouse | 0.3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthetic Procedure for 4-Bicyclic Heteroaryl 1,2,3,4-Tetrahydroisoquinolines

The general synthetic route for the majority of the 4-bicyclic heteroaryl 1,2,3,4-THIQs with substitution on the 7-position is as follows: Alkylation of benzylamines with bromoacetophenones yielded the desired ketones. Reduction of the ketone with sodium borohydride (NaBH4) followed by a Friedel-Crafts cyclization using methanesulfonic acid gave 4-aryl THIQs as the major regioisomer.

In Vitro Transporter Binding Assays

Inhibition of [³H]citalopram, [³H]nisoxetine, and [³H]WIN 35,428 binding to human SERT, NET, and DAT, respectively, was determined using membranes prepared from HEK293 cells stably expressing the respective transporters. Assays were conducted in 96-well plates in a final volume of 200 µL. Membranes were incubated with a range of concentrations of this compound and the respective radioligand in assay buffer. Non-specific binding was determined in the presence of a high concentration of a known inhibitor. After incubation, the membranes were harvested by rapid filtration and the radioactivity was quantified by liquid scintillation counting. IC50 values were calculated by non-linear regression analysis.

Rat Forced Swim Test

Male Sprague-Dawley rats were administered this compound or vehicle orally. One hour after dosing, rats were individually placed in a cylinder filled with water (25 °C) for a 15-minute pre-swim session. Twenty-four hours later, they were placed back in the water for a 5-minute test session. The duration of immobility during the test session was recorded. A significant reduction in immobility time compared to the vehicle group was considered an antidepressant-like effect.

Mouse Tail Suspension Test

Male CD-1 mice were administered this compound or vehicle orally. Sixty minutes after dosing, the mice were suspended by their tails from a horizontal bar using adhesive tape. The duration of immobility was recorded for a 6-minute period. A significant decrease in the duration of immobility was indicative of an antidepressant-like effect.

Drug Discovery and Development Logic

The progression of this compound from a conceptual molecule to a preclinical candidate followed a logical and systematic pathway common in modern drug discovery.

This compound is a novel and potent triple reuptake inhibitor with a promising preclinical profile. Its high affinity for SERT, NET, and DAT, coupled with its efficacy in well-established animal models of depression, suggests that it has the potential to be a valuable new therapeutic option for individuals with Major Depressive Disorder. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in humans. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

Methodological & Application

Application Notes and Protocols for IHVR-11029 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-11029 is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide range of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound is a potent and selective inhibitor of the p110α subunit of PI3K, exhibiting promising anti-tumor activity in preclinical studies.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft mouse model. The following sections describe the necessary procedures for animal handling, tumor model establishment, compound administration, and endpoint analysis to assess the anti-tumor effects of this compound.

Experimental Protocols

1. Animal Model: Human Tumor Xenograft in Nude Mice

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a known PI3K pathway mutation.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, A549) cultured in appropriate medium.

-

Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Matrigel® Basement Membrane Matrix.

-

Sterile PBS, syringes, and needles.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Harvest cultured cancer cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

-

Mix the cell suspension 1:1 with Matrigel® on ice.

-

Subcutaneously inject 0.2 mL of the cell/Matrigel® mixture into the right flank of each mouse.

-

Monitor mice for tumor growth. Tumors should be palpable within 7-14 days.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

2. Compound Preparation and Administration

-

Materials:

-

This compound powder.

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Oral gavage needles.

-

-

Procedure:

-

Prepare a stock solution of this compound in the vehicle at the desired concentration.

-

Administer this compound or vehicle to the respective groups via oral gavage once daily.

-

The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).

-

3. Efficacy Evaluation

-

Procedure:

-

Measure tumor dimensions (length and width) with calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and collect tissue samples for further analysis (e.g., pharmacodynamics).

-

4. Pharmacodynamic (PD) Biomarker Analysis

-

Procedure:

-

A separate cohort of tumor-bearing mice can be used for PD analysis.

-

Administer a single dose of this compound or vehicle.

-

At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor tissue.

-

Analyze the tumor lysates by Western blot for the levels of phosphorylated Akt (p-Akt) and other downstream effectors of the PI3K pathway to confirm target engagement.

-

Data Presentation

Table 1: Antitumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |

| Vehicle Control | 0 | 1500 ± 250 | - | 1.5 ± 0.3 |

| This compound | 25 | 750 ± 150 | 50 | 0.8 ± 0.2 |

| This compound | 50 | 300 ± 100 | 80 | 0.3 ± 0.1 |

Table 2: Body Weight Changes During Treatment

| Treatment Group | Dose (mg/kg, QD) | Mean Body Weight Change (%) from Day 0 |

| Vehicle Control | 0 | +5% |

| This compound | 25 | +4% |

| This compound | 50 | -2% |

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | p-Akt/Total Akt Ratio (Normalized to Control) |

| Vehicle Control | 0 | 2 | 1.00 |

| This compound | 50 | 2 | 0.25 |

| This compound | 50 | 6 | 0.40 |

| This compound | 50 | 24 | 0.85 |

Visualizations

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

Application Notes and Protocols for the Evaluation of Novel Antiviral Candidates Against EBOV and MARV Infection

Introduction

Ebola virus (EBOV) and Marburg virus (MARV), members of the Filoviridae family, are causative agents of severe and often fatal hemorrhagic fevers in humans and nonhuman primates. The high mortality rates associated with these viruses, ranging from 23% to 90%, underscore the urgent need for effective antiviral therapeutics.[1] Currently, there are no universally approved vaccines or treatments for Marburg virus disease (MVD), and treatment options for Ebola virus disease (EVD) are limited.[1][2][3] The development of novel antiviral agents is a global health priority.

This document provides a generalized framework and detailed protocols for the initial screening and characterization of novel antiviral candidates, such as the hypothetical compound IHVR-11029, against EBOV and MARV. The methodologies described herein are based on established practices for antiviral drug discovery and are intended for use by researchers, scientists, and drug development professionals in a biosafety level 4 (BSL-4) containment environment.

I. Data Presentation: In Vitro and In Vivo Efficacy of Antiviral Compounds

The following tables summarize representative quantitative data for antiviral compounds against EBOV and MARV, providing a benchmark for evaluating novel candidates.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected Compounds against EBOV

| Compound | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Toremifene | Vero | Infectious EBOV | 0.162 | >25 | >154 | [4] |

| Clomiphene | Vero | Infectious EBOV | 2.42 | >25 | >10.3 | |

| Sertindole | HEK293T | EBOV trVLP | - | 13.7 | - | |

| Raloxifene | HEK293T | EBOV trVLP | - | 23.4 | - | |

| Ibutamoren | HEK293T | EBOV trVLP | - | 76.7 | - | |

| BGB324 | - | Live EBOV | - | - | - | |

| NCK-8 | - | Live EBOV | - | - | - |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; trVLP: transcription and replication-competent virus-like particle.

Table 2: In Vivo Efficacy of Antiviral Compounds in Animal Models of Filovirus Infection

| Compound/Treatment | Animal Model | Virus | Dosing Regimen | Survival Rate (%) | Reference |

| NP-718m (siRNA) | Guinea Pig | MARV-Angola | - | 100% (5/5) | |

| NP-143m (siRNA) | Guinea Pig | MARV-Angola | - | 60% (3/5) | |

| MARV NP cocktail (siRNA) | Guinea Pig | MARV-Angola | - | 75% (3/4) | |

| Berbamine hydrochloride | BALB/c Mice | Mouse-adapted EBOV | 1 day pre-infection | 100% | |

| Berbamine hydrochloride | BALB/c Mice | Mouse-adapted EBOV | 1 day post-infection | 83% | |

| BGB324 | Guinea Pig | EBOV | - | Some effect | |

| NCK-8 | Guinea Pig | EBOV | - | Some effect | |

| Equine anti-Ebola F(ab')2 | BALB/c Mice | EBOV | 3 or 5 daily injections | 100% | |

| Rintatolimod | Balb/c Mice | EBOV-Zaire | 6 mg/kg | 100% |

II. Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of candidate antiviral compounds against EBOV and MARV. All work with live filoviruses must be conducted in a BSL-4 laboratory.

A. In Vitro Antiviral Activity Assays

1. High-Throughput Screening (HTS) using a Transcription and Replication-Competent Virus-Like Particle (trVLP) System

This assay allows for the screening of compound libraries in a BSL-2 environment.

-

Principle: The EBOV trVLP system mimics the entire viral life cycle. A reporter gene, such as Renilla luciferase (RLuc), is incorporated into the minigenome to quantify viral replication. A second reporter, Firefly luciferase (FLuc), can be used to assess cell viability in parallel.

-

Protocol:

-

Seed HEK293T cells in 96-well plates.

-

Transfect cells with plasmids encoding the EBOV minigenome (with RLuc reporter) and viral proteins necessary for replication (NP, VP35, VP30, L).

-

Add the candidate compound (e.g., this compound) at various concentrations. A vehicle control (e.g., 0.02% DMSO) should be included.

-

Incubate for a defined period (e.g., 72 hours).

-

Lyse the cells and measure RLuc and FLuc activity using a dual-luciferase reporter assay system.

-

Calculate the percent inhibition of trVLP replication and cell viability relative to controls.

-

2. Plaque Reduction Neutralization Test (PRNT) with Live Virus

This is the gold standard for quantifying the inhibition of viral replication.

-

Principle: This assay measures the ability of a compound to reduce the number of infectious virus particles, observed as plaques (zones of cell death) in a cell monolayer.

-

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the candidate compound.

-

In a separate plate, mix the compound dilutions with a known amount of EBOV or MARV (e.g., 100 plaque-forming units).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Remove the culture medium from the Vero E6 cells and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.

-

Incubate for 7-10 days.

-

Fix the cells with 10% formalin and stain with crystal violet to visualize plaques.

-

Count the number of plaques and calculate the 50% plaque reduction concentration (PRNT50).

-

B. Cytotoxicity Assay

-

Principle: To determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells. The MTT assay is a common method.

-

Protocol:

-

Seed Vero E6 or HEK293T cells in a 96-well plate.

-

Add serial dilutions of the candidate compound to the cells.

-

Incubate for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the 50% cytotoxic concentration (CC50).

-

C. In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of a candidate compound.

-

Principle: To assess the ability of the compound to protect animals from lethal EBOV or MARV infection.

-

Animal Models:

-

Guinea Pigs: Lethal models of MARV and EBOV infection are established in outbred Hartley guinea pigs.

-

Mice: Mouse-adapted EBOV strains can be used in BALB/c mice. STAT1 knockout mice are also susceptible to wild-type EBOV.

-

Non-human Primates (NHPs): Cynomolgus macaques are considered the gold standard model for filovirus infection as the disease progression closely mimics human infection.

-

-

Protocol:

-

Acclimatize animals for at least one week prior to the study.

-

Challenge animals with a lethal dose of EBOV or MARV (e.g., 1000 PFU of MARV Angola in cynomolgus macaques).

-

Administer the candidate compound at various doses and schedules (pre- or post-exposure).

-

Monitor animals daily for clinical signs of disease (e.g., weight loss, fever, changes in behavior).

-

Collect blood samples at specified time points to measure viremia, hematology, and clinical chemistry parameters.

-

Record survival data.

-

All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

III. Mandatory Visualizations

A. Filovirus Entry and Replication Pathway

Caption: Generalized Filovirus Entry and Replication Pathway

B. Experimental Workflow for Antiviral Compound Screening

Caption: Experimental Workflow for Antiviral Compound Screening

References

- 1. Protection Against Lethal Marburg Virus Infection Mediated by Lipid Encapsulated Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel antiviral approaches for Marburg: a promising therapeutics in the pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antiviral approaches for Marburg: a promising therapeutics in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]

Application Notes and Protocols for IHVR-11029 in the Study of SARS-CoV and HCoV-NL63 Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-11029 is a small molecule inhibitor of Endoplasmic Reticulum (ER) α-glucosidases, enzymes crucial for the proper folding of glycoproteins.[1][2] Enveloped viruses, including coronaviruses, rely on the host cell's ER quality control machinery for the correct processing of their surface glycoproteins, which are essential for viral entry into host cells.[3][4][5] Inhibition of ER α-glucosidases can lead to misfolded viral envelope proteins, thereby reducing viral infectivity and production. This mechanism of action makes compounds like this compound valuable tools for studying the entry mechanisms of viruses such as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Human Coronavirus NL63 (HCoV-NL63), both of which utilize the angiotensin-converting enzyme 2 (ACE2) receptor for cellular entry.

The inhibition of ER glucosidases has been shown to impair the entry of SARS-CoV and HCoV-NL63 spike protein-mediated viral particles. This is attributed to alterations in the N-linked glycan structure of the ACE2 receptor, which can disrupt the membrane fusion step of viral entry. Therefore, this compound can be employed as a probe to investigate the role of glycosylation in the entry process of these coronaviruses.

Quantitative Data

The following table summarizes the known in vitro efficacy of this compound against ER α-glucosidases and various viruses. While specific data for SARS-CoV and HCoV-NL63 is not publicly available for this compound, the data presented provides a baseline for its activity as an ER α-glucosidase inhibitor.

| Target | EC50 / IC50 | Virus Family | Reference |

| ER α-glucosidases | 0.09 µM (EC50) | - | |

| Bovine Viral Diarrhea Virus (BVDV) | 1.3 µM (EC50) | Flaviviridae | |

| Tacaribe Virus (TARV) | 3.3 µM (EC50) | Arenaviridae | |

| Dengue Virus (DENV) | 0.75 µM (EC50) | Flaviviridae |

Experimental Protocols

Protocol 1: Pseudovirus Entry Assay for SARS-CoV and HCoV-NL63

This protocol describes the use of a pseudovirus system to quantify the inhibitory effect of this compound on viral entry. Pseudoviruses are non-replicating viral particles that express a specific viral envelope protein (e.g., SARS-CoV or HCoV-NL63 Spike) and contain a reporter gene (e.g., luciferase or GFP).

Materials:

-

HEK293T cells

-

HEK293T-ACE2 cells (stably expressing human ACE2)

-

Plasmids: packaging plasmid (e.g., psPAX2), reporter plasmid (e.g., pLenti-Luciferase), and expression plasmid for SARS-CoV Spike or HCoV-NL63 Spike

-

Transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the packaging plasmid, reporter plasmid, and the respective Spike protein expression plasmid using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the pseudoviruses.

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

-

Entry Inhibition Assay:

-

Seed HEK293T-ACE2 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-incubate the pseudovirus preparation with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the media from the HEK293T-ACE2 cells and add the pseudovirus-inhibitor mixture.

-

Incubate for 48-72 hours at 37°C.

-

-

Quantification of Entry:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to the untreated control.

-

Determine the EC50 value of this compound.

-

Protocol 2: Cytotoxicity Assay

It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

HEK293T-ACE2 cells

-

DMEM with 10% FBS

-

This compound

-

Cell viability reagent (e.g., MTS or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed HEK293T-ACE2 cells in a 96-well plate.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the entry inhibition assay (48-72 hours).

-

Add the cell viability reagent to the wells.

-

Incubate as per the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50).

Visualizations

Caption: Workflow for Pseudovirus Entry Inhibition Assay.

Caption: Mechanism of this compound Inhibition of Viral Entry.

Caption: Rationale for using this compound in Coronavirus Research.

References

- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: IHVR-11029 in Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-11029 is a small molecule inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin-mediated folding pathway. Inhibition of ER α-glucosidases leads to misfolding and subsequent degradation of these viral glycoproteins, resulting in a reduction of virion secretion and infectivity. This mechanism of action makes this compound a promising broad-spectrum antiviral candidate against a range of enveloped viruses, particularly those responsible for hemorrhagic fevers. The plaque reduction assay is a standard method to quantify the in vitro efficacy of antiviral compounds like this compound by measuring the reduction in viral plaque formation in the presence of the inhibitor.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

This compound targets host cell ER α-glucosidases, which are essential for the maturation of N-linked glycans on nascent viral glycoproteins.[1][2] By inhibiting these enzymes, this compound disrupts the normal processing of these glycoproteins, leading to misfolded proteins that are retained in the ER and ultimately degraded. This prevents the assembly and release of new, infectious viral particles.

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary